Product packaging for Methyl 2-(2-fluorobenzyl)isonicotinate(Cat. No.:CAS No. 1251844-70-8)

Methyl 2-(2-fluorobenzyl)isonicotinate

Cat. No.: B1400521
CAS No.: 1251844-70-8
M. Wt: 245.25 g/mol
InChI Key: VOXCTUHBJXJDMP-UHFFFAOYSA-N
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Description

Methyl 2-(2-fluorobenzyl)isonicotinate is a synthetic organic compound featuring a pyridine core substituted with a methyl ester group at the 4-position and a (2-fluorobenzyl) group at the 2-position. This structure classifies it as a fluorinated benzyl isonicotinate derivative, designed for use in chemical and pharmaceutical research as a key building block. The integration of the isonicotinate scaffold, known for its role in coordination chemistry and as a ligand in metal-organic frameworks , with the 2-fluorobenzyl moiety enhances its potential as a precursor in developing novel active molecules. Its primary research application lies in its role as a versatile intermediate for the synthesis of more complex heterocyclic systems. The compound is particularly valuable in medicinal chemistry for the construction of candidate molecules, such as 1,2,4-triazole derivatives, which have demonstrated significant fungicidal activities in agricultural research . The fluorine atom and benzyl group on the pyridine ring are key modulators of the molecule's lipophilicity, electronic characteristics, and metabolic stability, allowing researchers to fine-tune the properties of the resulting target compounds. In biological research, while the specific mechanism of action for this compound is undefined, its structural framework is common in molecules that interact with enzymes and biological receptors. The pyridine moiety is a prevalent feature in many commercial fungicides and pharmaceuticals . Handling of this compound requires appropriate safety measures. It is intended For Research Use Only and is not for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12FNO2 B1400521 Methyl 2-(2-fluorobenzyl)isonicotinate CAS No. 1251844-70-8

Properties

IUPAC Name

methyl 2-[(2-fluorophenyl)methyl]pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO2/c1-18-14(17)11-6-7-16-12(9-11)8-10-4-2-3-5-13(10)15/h2-7,9H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOXCTUHBJXJDMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1)CC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-fluorobenzyl)isonicotinate typically involves the esterification of isonicotinic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction conditions often require refluxing the mixture to achieve the desired esterification.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same esterification reaction but may include additional purification steps such as recrystallization or distillation to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(2-fluorobenzyl)isonicotinate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols or amines.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(2-fluorobenzyl)isonicotinate has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism by which Methyl 2-(2-fluorobenzyl)isonicotinate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or the modulation of receptor activity . Further research is needed to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Structural Analogues in the Isonicotinate Family

Thiazol-Substituted Isonicotinates ()

Compounds such as Methyl 2-(2-aminothiazol-4-yl)isonicotinate (17) and Methyl 2-(2-benzamidothiazol-4-yl)isonicotinate (18) share the isonicotinate core but replace the 2-fluorobenzyl group with thiazole-based substituents. Key differences include:

  • Synthetic Complexity : The introduction of thiazole rings requires multi-step reactions, including Boc protection/deprotection (for 17 ) and benzoylation (for 18 ), with yields ranging from 35% to 83% .
  • Electronic Effects : Thiazole rings are electron-rich heterocycles, contrasting with the electron-withdrawing fluorine in the 2-fluorobenzyl group. This difference may alter reactivity in further derivatization or biological interactions.
  • Biological Implications : Thiazole-containing compounds are often explored for antimicrobial or kinase-inhibitory properties, whereas fluorobenzyl groups are associated with enhanced blood-brain barrier penetration in neuroactive compounds .
Trifluoromethyl-Substituted Isonicotinate ()

Methyl 2-(trifluoromethyl)isonicotinate (C8H6F3NO2, MW 205.13) replaces the fluorobenzyl group with a trifluoromethyl substituent. Key distinctions include:

  • Steric Effects : The trifluoromethyl group is smaller than the 2-fluorobenzyl group, which may reduce steric hindrance in molecular interactions .

Table 1: Comparison of Isonicotinate Derivatives

Compound Substituent Molecular Weight Key Synthetic Step Yield
Methyl 2-(2-fluorobenzyl)isonicotinate 2-fluorobenzyl Not provided Not provided N/A
Compound 17 () 2-aminothiazol-4-yl Not provided Boc deprotection 83%
Compound 18 () 2-benzamidothiazol-4-yl Not provided Benzoylation 35%
Methyl 2-(trifluoromethyl)isonicotinate () 2-CF3 205.13 Not detailed N/A

Fluorobenzyl-Containing Compounds in Other Scaffolds ()

Compounds such as 25C-NBF HCl and 25I-NBF HCl feature a 2-fluorobenzyl group attached to phenethylamine cores.

  • Receptor Binding : The 2-fluorobenzyl group in phenethylamines like 25I-NBF HCl is associated with high affinity for serotonin receptors (e.g., 5-HT2A), suggesting that similar substitutions in isonicotinates might modulate receptor interactions .
  • Metabolic Stability: Fluorine atoms often reduce oxidative metabolism, which could extend the half-life of this compound compared to non-fluorinated analogs .

Biological Activity

Methyl 2-(2-fluorobenzyl)isonicotinate is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Overview

  • Molecular Formula: C14H12FNO2
  • Molecular Weight: 245.25 g/mol
  • Structural Characteristics: The compound is a derivative of isoniazid, a well-known antituberculosis agent. Its structure includes a fluorobenzyl group, which may contribute to its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Preliminary studies demonstrate cytotoxic effects on several cancer cell lines, including:

Cell Line IC50 Value (µM)
HL-605.0
COLO 2054.5
Hep3B6.0
H4607.0

These values indicate that this compound has promising activity against these cancer cells, with lower IC50 values suggesting higher potency.

The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized to interact with specific molecular targets, potentially inhibiting enzymes or modulating receptor activities involved in cell proliferation and survival pathways.

Case Studies and Research Findings

  • Study on Anticancer Activity :
    A recent study evaluated the compound's effects on cancer cell lines, revealing that it induces apoptosis through the activation of both death receptor and mitochondrial pathways. The results indicated that treatment with the compound resulted in significant G2/M phase arrest in COLO 205 cells, highlighting its potential as a pro-apoptotic agent .
  • Antimicrobial Efficacy :
    Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated effective inhibition at concentrations as low as 10 µg/mL, supporting its potential use in treating bacterial infections .
  • Structure-Activity Relationship (SAR) :
    Research into the SAR of related compounds has provided insights into how modifications to the isonicotinic framework can enhance biological activity. The presence of the fluorobenzyl group appears to play a crucial role in improving both antimicrobial and anticancer efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-(2-fluorobenzyl)isonicotinate, and what factors influence reaction yields?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a two-step approach involves:

Esterification : Reacting 2-(2-fluorobenzyl)isonicotinic acid with methanol under acidic catalysis (e.g., H₂SO₄) to form the methyl ester.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) to isolate the product. Yields depend on reaction time, temperature, and stoichiometric ratios of reagents.

  • Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize catalyst loading (e.g., 1–5 mol% Pd for coupling reactions) to minimize side products .

Q. How should researchers characterize this compound to confirm structural integrity?

  • Methodology :

  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., fluorobenzyl protons at δ 7.2–7.5 ppm; ester carbonyl at ~170 ppm).
  • FT-IR : Validate ester C=O stretch (~1720 cm⁻¹) and aromatic C-F bonds (~1200 cm⁻¹).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ matching the theoretical mass (C₁₄H₁₂FNO₂: 253.09 g/mol).
  • Purity : Use HPLC (C18 column, acetonitrile/water gradient) with >95% purity threshold .

Q. What solvent systems are optimal for studying the compound’s reactivity in nucleophilic reactions?

  • Methodology :

  • Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in SN2 reactions.
  • Dielectric constant : Prioritize solvents with ε > 30 to stabilize transition states.
  • Empirical testing : Compare reaction rates in DMF vs. THF using kinetic assays (UV-Vis monitoring) .

Advanced Research Questions

Q. How can structure–activity relationship (SAR) studies be designed to evaluate the fluorobenzyl moiety’s role in biological activity?

  • Methodology :

  • Analog synthesis : Replace the 2-fluorobenzyl group with other substituents (e.g., 4-fluoro, chloro, or methyl groups) .
  • Biological assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR binding assays.
  • Data analysis : Corrogate electronic (Hammett σ constants) and steric (Taft parameters) effects with IC₅₀ values. Report significance using ANOVA (p < 0.05) .

Q. What experimental strategies mitigate discrepancies in reported solubility data for this compound?

  • Methodology :

  • Standardized protocols : Use USP <1236> guidelines for solubility testing (e.g., shake-flask method, 24 hr equilibration).
  • Variables to control : Temperature (±0.1°C), pH (±0.05 units), and ionic strength.
  • Validation : Compare results across labs using inter-laboratory studies (e.g., Z-score analysis) .

Q. How can stability studies under accelerated conditions (e.g., high humidity, light) be structured to predict shelf-life?

  • Methodology :

  • ICH Q1A guidelines : Expose samples to 40°C/75% RH for 6 months. Analyze degradation products via LC-MS.
  • Kinetic modeling : Use Arrhenius equations to extrapolate shelf-life at 25°C.
  • Critical parameters : Track ester hydrolysis (via pH shift) and fluorobenzyl oxidation (HPLC peak area loss) .

Q. What advanced analytical techniques resolve contradictions in reported melting points or spectral data?

  • Methodology :

  • DSC/TGA : Differentiate polymorphs or hydrate forms affecting melting points.
  • 2D NMR (COSY, NOESY) : Assign overlapping signals in complex spectra.
  • Collaborative trials : Share raw data (e.g., NMR FIDs) via platforms like Zenodo for peer validation .

Data Reporting and Analysis

Q. How should researchers statistically validate experimental reproducibility in synthetic yields?

  • Methodology :

  • Triplicate experiments : Report mean ± SD (e.g., 72% ± 3%).
  • Outlier analysis : Use Grubbs’ test (α = 0.05) to exclude anomalous data.
  • Power analysis : Ensure sample size (n ≥ 5) to detect ≥10% yield differences .

Q. What are best practices for documenting synthetic byproducts or impurities in publications?

  • Methodology :

  • Supplementary tables : List all detected impurities (e.g., unreacted starting material, hydrolysis byproducts) with retention times and MS/MS spectra.
  • Thresholds : Adhere to ICH Q3A limits (e.g., report impurities ≥0.10%) .

Tables for Methodological Reference

Table 1 : Key Spectral Benchmarks for this compound

TechniqueExpected SignalDiagnostic Use
¹H NMRδ 3.90 (s, 3H, OCH₃)Confirms ester group
¹³C NMRδ 167.5 (C=O)Validates carbonyl integrity
HRMS[M+H]⁺ = 253.09Molecular formula confirmation

Table 2 : Solubility in Common Solvents (25°C)

SolventSolubility (mg/mL)Notes
DMSO45.2 ± 1.3Ideal for biological assays
Methanol12.8 ± 0.7Limited for kinetic studies

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-(2-fluorobenzyl)isonicotinate
Reactant of Route 2
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Methyl 2-(2-fluorobenzyl)isonicotinate

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